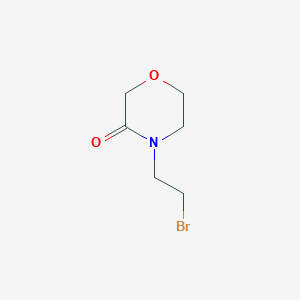

4-(2-Bromoethyl)morpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

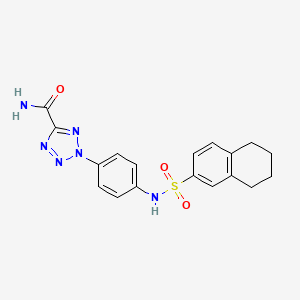

“4-(2-Bromoethyl)morpholin-3-one” is a chemical compound with the CAS Number: 1501749-25-2 . It has a molecular weight of 208.05 and its IUPAC name is 4-(2-bromoethyl)-3-morpholinone .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, such as “this compound”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular formula of “this compound” is C6H10BrNO2 . The average mass is 208.053 Da and the monoisotopic mass is 206.989487 Da .Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and their derivatives . For example, a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize substituted morpholines .Physical And Chemical Properties Analysis

“this compound” is a solid compound .Scientific Research Applications

Synthesis of Anticoagulant Intermediates

4-(4-Aminophenyl)-3-morpholinone, a derivative of 4-(2-Bromoethyl)morpholin-3-one, serves as a key intermediate in the synthesis of the anticoagulant rivaroxaban. Two synthetic routes starting from bromobenzene have been developed, showcasing the compound's importance in medicinal chemistry and drug synthesis (Luo Lingyan et al., 2011).

Crystal Structure Analysis

The compound 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was synthesized and its crystal structure was analyzed, indicating the morpholine ring adopts a chair conformation. This study provides insights into the structural aspects of morpholine derivatives, which are crucial for designing compounds with desired physical and chemical properties (C. Ibiş et al., 2010).

Antimicrobial Activity

A series of (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities. These novel compounds were characterized by their spectral data and assessed using the Kirby-Bauer method, demonstrating their potential as antimicrobial agents (S. Balaji et al., 2017).

Pharmacologically Important Couplings

Sydnones were utilized to couple two biodynamic moieties, including morpholine, for antitubercular activity. The study highlights the synthetic utility of sydnones in coupling pharmacologically significant heterocycles, offering a pathway to develop new antitubercular agents (Tasneem Taj et al., 2014).

Organophotoredox Catalysis

A study reported the bromination of aliphatic and benzylic sp3 CH bonds via visible light photoredox catalysis using Eosin Y disodium salt and morpholine. This method presents a mild and regioselective approach to bromination, demonstrating the utility of morpholine in synthetic chemistry (C. Kee et al., 2014).

properties

IUPAC Name |

4-(2-bromoethyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO2/c7-1-2-8-3-4-10-5-6(8)9/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLRWJUCWHVDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/no-structure.png)

![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)

![7-chloro-N-(4-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2732139.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2732145.png)

![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]propanamide](/img/structure/B2732155.png)